1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride
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Overview
Description
1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a dimethylaminoethyl group attached to the pyrazole ring, which is further substituted with a carboxylic acid group. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Preparation Methods
The synthesis of 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Dimethylaminoethyl Group: The next step involves the alkylation of the pyrazole ring with a dimethylaminoethyl halide, such as dimethylaminoethyl chloride, in the presence of a base like potassium carbonate.
Formation of the Hydrochloride Salt: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the dimethylaminoethyl group and formation of the corresponding pyrazole carboxylic acid.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions.
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can result in the activation or inhibition of specific biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:
1-[2-(Dimethylamino)ethyl]-3-methylpyrazole-4-carboxylic acid: Similar structure but with a different substitution pattern on the pyrazole ring.
1-[2-(Dimethylamino)ethyl]-5-ethylpyrazole-4-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.
1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-7-8(9(13)14)6-10-12(7)5-4-11(2)3;/h6H,4-5H2,1-3H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDZWOZZWJNAPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCN(C)C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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